molecular formula C30H43F3N6O14S B10796971 biotinyl-Asp-Glu-Val-Asp-al.TFA

biotinyl-Asp-Glu-Val-Asp-al.TFA

Cat. No.: B10796971
M. Wt: 800.8 g/mol
InChI Key: KNYCBYIWLOLJSR-XOFSVAJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-DEVD-CHO (trifluoroacetate salt) is a biotin-conjugated form of the caspase-3 and caspase-7 inhibitor Ac-DEVD-CHO. This compound is widely used in biochemical research, particularly in studies involving apoptosis and protease activity. The biotinylation allows for easy detection and purification of the compound, making it a valuable tool in various experimental setups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-DEVD-CHO (trifluoroacetate salt) involves the conjugation of biotin to the DEVD-CHO peptide sequence. The process typically includes the following steps:

Industrial Production Methods: Industrial production of Biotin-DEVD-CHO (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for SPPS, large-scale biotinylation reactors, and industrial-grade HPLC systems for purification. The production is carried out under stringent quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions: Biotin-DEVD-CHO (trifluoroacetate salt) primarily undergoes the following types of reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biotin-DEVD-CHO (trifluoroacetate salt) has a wide range of applications in scientific research:

Mechanism of Action

Biotin-DEVD-CHO (trifluoroacetate salt) exerts its effects by inhibiting caspase-3 and caspase-7. The DEVD-CHO sequence mimics the natural substrate of these caspases, allowing the compound to bind to the active site and inhibit their activity. The biotin moiety facilitates detection and purification by forming strong complexes with streptavidin or avidin .

Comparison with Similar Compounds

    Ac-DEVD-CHO: A non-biotinylated form of the caspase-3 and caspase-7 inhibitor.

    Biotin-VAD-FMK: Another biotinylated caspase inhibitor with a different peptide sequence.

Uniqueness: Biotin-DEVD-CHO (trifluoroacetate salt) is unique due to its biotinylation, which allows for easy detection and purification. This feature makes it particularly valuable in experimental setups requiring precise identification and isolation of caspase activity .

Properties

Molecular Formula

C30H43F3N6O14S

Molecular Weight

800.8 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C28H42N6O12S.C2HF3O2/c1-13(2)23(27(45)29-14(11-35)9-21(39)40)33-25(43)15(7-8-20(37)38)31-26(44)16(10-22(41)42)30-19(36)6-4-3-5-18-24-17(12-47-18)32-28(46)34-24;3-2(4,5)1(6)7/h11,13-18,23-24H,3-10,12H2,1-2H3,(H,29,45)(H,30,36)(H,31,44)(H,33,43)(H,37,38)(H,39,40)(H,41,42)(H2,32,34,46);(H,6,7)/t14-,15-,16-,17+,18+,23-,24+;/m0./s1

InChI Key

KNYCBYIWLOLJSR-XOFSVAJBSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCC[C@@H]1[C@H]2[C@@H](CS1)NC(=O)N2.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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